7-chloro-5-ethyl-4-oxo-1H-quinoline-2-carboxylic acid
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Overview
Description
7-chloro-5-ethyl-4-oxo-1H-quinoline-2-carboxylic acid: is a quinoline derivative known for its significant applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a chloro group at the 7th position, an ethyl group at the 5th position, and a carboxylic acid group at the 2nd position of the quinoline ring. The presence of these functional groups contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-5-ethyl-4-oxo-1H-quinoline-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 2-chloro-3-oxobutanoate with aniline derivatives, followed by cyclization and chlorination steps . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as esterification, cyclization, and chlorination, followed by purification techniques like recrystallization and chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols or other reduced forms.
Substitution: The chloro group at the 7th position can be substituted with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
Chemistry: In chemistry, 7-chloro-5-ethyl-4-oxo-1H-quinoline-2-carboxylic acid is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: This compound has shown promise in medicinal chemistry due to its potential antibacterial and antiviral properties. It is often explored for its ability to inhibit bacterial enzymes and disrupt microbial cell processes .
Industry: In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals and agrochemicals. Its derivatives are valuable for developing new drugs and chemical products .
Mechanism of Action
The mechanism of action of 7-chloro-5-ethyl-4-oxo-1H-quinoline-2-carboxylic acid involves its interaction with specific molecular targets within microbial cells. It can inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and cell division. By binding to these enzymes, the compound disrupts the DNA replication process, leading to cell death .
Comparison with Similar Compounds
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid: Known for its use in antibacterial drugs like ciprofloxacin.
4-Oxo-1,4-dihydroquinoline-3-carboxylic acid: A precursor for various quinolone antibiotics.
1-Ethyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid: Another quinolone derivative with potent antibacterial activity.
Uniqueness: 7-chloro-5-ethyl-4-oxo-1H-quinoline-2-carboxylic acid stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ethyl group at the 5th position and chloro group at the 7th position contribute to its distinct reactivity and potential therapeutic applications .
Properties
Molecular Formula |
C12H10ClNO3 |
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Molecular Weight |
251.66 g/mol |
IUPAC Name |
7-chloro-5-ethyl-4-oxo-1H-quinoline-2-carboxylic acid |
InChI |
InChI=1S/C12H10ClNO3/c1-2-6-3-7(13)4-8-11(6)10(15)5-9(14-8)12(16)17/h3-5H,2H2,1H3,(H,14,15)(H,16,17) |
InChI Key |
GXRZLIXLYGNUAM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=CC(=C1)Cl)NC(=CC2=O)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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